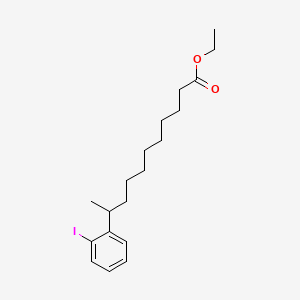

Ethyl 10-(2-iodophenyl)undecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).

Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".

An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Studies have demonstrated various methods of synthesizing related fatty acid derivatives, which provide insights into the potential synthesis of Ethyl 10-(2-iodophenyl)undecanoate. For instance, Saeed et al. (1994) reported the synthesis of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and related compounds, highlighting methods that could potentially be applied to the synthesis of Ethyl 10-(2-iodophenyl)undecanoate (Saeed, Mustafa, Rauf, & Osman, 1994).

Ahmad et al. (2003) discussed the preparation of methyl 11-phenylseleno-10-acetamido- and ethyl phenylselenoethoxy fatty alkanoates, providing a framework for understanding the chemical behavior of similar compounds, which could inform the handling and application of Ethyl 10-(2-iodophenyl)undecanoate (Ahmad & Rauf, 2003).

Applications in Polymer Science and Material Chemistry

The research by Aaltonen and Löfgren (1997) on the functionalization of polyethylenes using various catalysts, including 10-undecen-1-ol, hints at the potential application of Ethyl 10-(2-iodophenyl)undecanoate in polymer science, particularly in modifying polyethylene properties (Aaltonen & Löfgren, 1997).

Sudhakaran et al. (2022) explored the transesterification of ethyl-10-undecenoate, derived from castor oil, for the synthesis of biobased polyesters. This study suggests a possible avenue for using Ethyl 10-(2-iodophenyl)undecanoate in creating environmentally friendly polymers (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).

Potential Use in Antioxidants and Corrosion Inhibitors

- Takaoka, Takahashi, and Toyama (1968) synthesized various methyl-10, 11-diaryl-undecanoates and assessed their activity as antioxidants and corrosion inhibitors. This research might inform similar uses for Ethyl 10-(2-iodophenyl)undecanoate in industrial applications (Takaoka, Takahashi, & Toyama, 1968).

Propiedades

Número CAS |

1320-11-2 |

|---|---|

Nombre del producto |

Ethyl 10-(2-iodophenyl)undecanoate |

Fórmula molecular |

C19H29IO2 |

Peso molecular |

416.3 g/mol |

Nombre IUPAC |

ethyl 10-(2-iodophenyl)undecanoate |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |

Clave InChI |

IWRUDYQZPTVTPA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |

SMILES canónico |

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |

Punto de ebullición |

196-198 |

Otros números CAS |

99-79-6 1320-11-2 |

Descripción física |

Liquid |

Solubilidad |

2.52e-05 g/L |

Sinónimos |

Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)